rel-(3R,4S)-4-Phenylpyrrolidin-3-ol hemioxalate is a chiral compound of significant interest in medicinal chemistry and pharmacology. It possesses a unique molecular structure characterized by a pyrrolidine ring that is substituted with a phenyl group and a hydroxyl group. The hemioxalate form indicates that the compound is associated with oxalic acid, which enhances its solubility and stability in various applications. Its molecular formula is CHNO with a molecular weight of 416.47 g/mol.
This compound can be classified as an alkaloid due to its nitrogen-containing structure. It has been sourced from various chemical databases and research studies that focus on its synthesis, biological activity, and potential therapeutic applications. The compound is noted for its potential neuroprotective effects, possibly through interactions with neurotransmitter systems or as an enzyme inhibitor.
The synthesis of rel-(3R,4S)-4-Phenylpyrrolidin-3-ol hemioxalate typically involves several steps:
These methods are crucial for modifying the compound for specific applications in research and industry.
The molecular structure of rel-(3R,4S)-4-Phenylpyrrolidin-3-ol hemioxalate features:
The presence of these functional groups contributes to the compound's unique chemical properties and biological activities. The stereochemistry (3R,4S) indicates specific spatial arrangements that are crucial for its biological interactions.
rel-(3R,4S)-4-Phenylpyrrolidin-3-ol hemioxalate can undergo various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and drug development.
The mechanism of action of rel-(3R,4S)-4-Phenylpyrrolidin-3-ol hemioxalate is primarily linked to its interactions with biological targets:
Research indicates that its structural characteristics, especially the hydroxyl group and phenyl ring, are significant in determining its binding affinity to various receptors.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity during synthesis.
rel-(3R,4S)-4-Phenylpyrrolidin-3-ol hemioxalate finds applications across various scientific fields:
Research continues into its interactions and effects on biological systems, which may lead to novel therapeutic strategies.
The stereoselective construction of the pyrrolidine ring in rel-(3R,4S)-4-phenylpyrrolidin-3-ol represents a significant synthetic challenge due to the presence of two chiral centers requiring precise cis-relative configuration. Modern approaches leverage chiral pool starting materials or asymmetric catalytic methods to establish the required stereochemistry. Proline and 4-hydroxyproline derivatives serve as common precursors, where the pre-existing chirality guides the introduction of the C4 phenyl substituent with high diastereocontrol [3]. Alternative routes involve cyclization strategies from acyclic precursors, such as the Arndt-Eistert homologation, enabling stereodefined access to the pyrrolidine scaffold [3]. Critical to these syntheses is the use of chiral auxiliaries or asymmetric catalysts to differentiate prochiral faces during key bond-forming steps, such as reductive amination or nucleophilic addition. The Cambridge Structural Database (CSD) provides essential structural validation, confirming the three-dimensional conformation and cis-stereochemistry of related pyrrolidine derivatives through crystallographic analysis [2].
Table 1: Structural Descriptors of rel-(3R,4S)-4-Phenylpyrrolidin-3-ol Hemioxalate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1706429-96-0 | [1] |
Molecular Formula | C₂₂H₂₈N₂O₆ (hemioxalate salt) | [1] |
SMILES (Free Base) | C1C@HC2=CC=CC=C2 | [4] |
Canonical SMILES (Salt) | OC(=O)C(O)=O.O[C@@H]1CNC[C@H]1C1C=CC=CC=1.O[C@@H]1CNC[C@H]1C1C=CC=CC=1 | [1] |
InChIKey | NOUNDKZSXRRIAB-JBWFWECBSA-N | [1] |
Catalytic hydrogenation offers a scalable route for introducing chirality in pyrrolidine synthesis. Ruthenium-catalyzed asymmetric hydrogenation of enamide precursors enables access to enantiomerically enriched intermediates. However, yields for direct hydrogenation routes to the target pyrrolidinol scaffold remain moderate (~25%), necessitating further optimization [3]. More promisingly, enzymatic resolution using lipases or esterases provides high enantioselectivity (typically >90% ee) for separating cis-racemates. For instance, kinetic resolution of racemic N-acyl derivatives using immobilized Candida antarctica lipase B efficiently affords the desired (3R,4S)-enantiomer. Alternatively, dynamic kinetic resolution (DKR) protocols combine in situ racemization of the substrate with enantioselective enzymatic transformation, enabling theoretical yields up to 100% and demonstrating significant potential for process intensification in pharmaceutical manufacturing [3]. Borane-based reductants (e.g., catecholborane) have shown excellent diastereoselectivity (>25:1 dr) in related pyrrolidine reductions when performed at low temperatures (-78°C), preserving stereochemical integrity [8].
Table 2: Solubility Comparison of Free Base vs. Hemioxalate Salt
Form | Solubility Profile | Stability Considerations |
---|---|---|
Free Base | Low aqueous solubility | Prone to oxidation; hygroscopic |
Hemioxalate Salt | Enhanced aqueous solubility | Improved crystallinity; reduced hygroscopicity |
Conversion of the free base rel-(3R,4S)-4-phenylpyrrolidin-3-ol to its hemioxalate salt (C₁₀H₁₃NO·0.5C₂H₂O₄) significantly modifies its physicochemical properties. The salt formation process involves crystallizing the free base with oxalic acid in stoichiometric ratios (typically 2:1 base:diacid) from solvents like ethanol or isopropanol. This generates a stable crystalline lattice incorporating oxalate anions through charge-assisted hydrogen bonding [1]. The hemioxalate salt demonstrates markedly enhanced aqueous solubility compared to the free base, facilitating formulation in biological matrices. Furthermore, differential scanning calorimetry (DSC) studies confirm superior thermal stability of the salt form, with decomposition temperatures exceeding 150°C. Crucially, the salt formation does not perturb the stereochemical integrity of the chiral centers, as confirmed by chiral HPLC and X-ray crystallography [1]. The crystalline salt exhibits reduced hygroscopicity compared to the amorphous free base, improving long-term storage stability under ambient conditions.
Translating stereoselective syntheses of rel-(3R,4S)-4-phenylpyrrolidin-3-ol hemioxalate to industrial scale presents multifaceted challenges. Key among these is ensuring consistent stereochemical purity (>99% de/ee) across large batches, particularly when employing enzymatic resolutions that require optimized enzyme loading, temperature control, and substrate concentration to maintain efficiency [3]. The use of expensive homogeneous catalysts (e.g., Ru-BINAP complexes) necessitates efficient recycling strategies or development of robust heterogeneous alternatives to reduce costs. Purification of the hemioxalate salt poses another hurdle; crystallization kinetics must be tightly controlled to avoid polymorphic mixtures or variable crystal habits impacting filtration rates and bulk density [1]. Solvent selection significantly influences sustainability metrics—replacing dichloromethane with 2-methyl-THF or cyclopentyl methyl ether (CPME) in extraction and crystallization steps reduces environmental impact while maintaining yield and purity. Additionally, oxalic acid handling requires specialized equipment due to its corrosive nature, demanding glass-lined reactors or Hastelloy crystallizers to prevent metal contamination in the final active pharmaceutical ingredient (API).
Table 3: Catalytic Methods for Pyrrolidine Synthesis
Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Direct Hydrogenation | Ru Catalysts | ~25 | Moderate | Low yield |
Enzymatic Resolution | Lipase B | 40-50* | >90% ee | Max. 50% theoretical yield |
Dynamic Kinetic Resolution | Lipase/Racemization Catalyst | 70-85 | >95% ee | Catalyst compatibility |
Borane Reduction | Catecholborane | 47-83 | >25:1 dr | Low temperature sensitivity |
*Yield for single enantiomer after resolution
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3